Benzyl-d5 Bromide

概述

描述

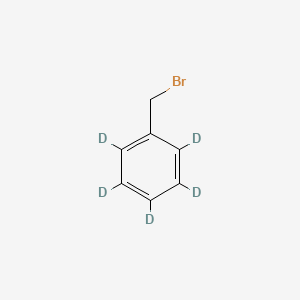

Benzyl-d5 Bromide is a deuterated organic compound where five hydrogen atoms on the benzyl ring are replaced with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique isotopic properties, which can be utilized in mechanistic studies and analytical applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-d5 Bromide typically involves the bromination of 2,3,4,5,6-pentadeuteriotoluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction is usually conducted under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key to industrial synthesis is maintaining high purity and minimizing by-products through optimized reaction conditions and purification techniques.

化学反应分析

Use as a Deuterated Precursor

- Isotopic Labeling : Benzyl-d5 bromide serves as a precursor in chemical synthesis where the presence of deuterium atoms is desired in the final product. The deuterium label can be used to study reaction mechanisms and trace the fate of specific atoms during a chemical reaction .

As a Reagent for Benzyl Protection

- Alcohol Protection : this compound can be used to install benzyl protecting groups on alcohols .

- Amine Protection : Similar to alcohols, this compound can be used to install benzyl protecting groups on amines .

Nucleophilic Substitution Reactions

- SN1 Reactions : Benzyl bromides, including this compound, are prone to undergo SN1 reactions due to the formation of a resonance-stabilized carbocation intermediate . The reaction rate is affected by substituents on the benzene ring; electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it .

- Reaction with Cyclic Amines : Benzyl bromide reacts with cyclic amines via nucleophilic substitution in aqueous ethanol medium .

Reaction with Manganese

科学研究应用

Chemical Synthesis

Benzyl-d5 bromide serves as a valuable reagent in organic synthesis due to its ability to facilitate nucleophilic substitution reactions. Its deuterated nature allows for precise tracking of reaction pathways, making it particularly useful in mechanistic studies.

- Nucleophilic Displacement Reactions : It has been used effectively in reactions involving nucleophilic displacement, where the bromine atom is substituted by various nucleophiles. For instance, reactions with potassium cyanide have yielded benzyl cyanide through nucleophilic attack on the carbon-bromine bond .

| Reaction Type | Nucleophile | Product | Reference |

|---|---|---|---|

| Nucleophilic Displacement | Potassium Cyanide | Benzyl Cyanide | |

| Electrophilic Aromatic Substitution | Various Electrophiles | Substituted Aromatics |

Analytical Chemistry

Due to its isotopic labeling, this compound is extensively used in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry . The presence of deuterium enhances the resolution and accuracy of these methods.

- NMR Spectroscopy : The compound's unique spectral characteristics allow for the detailed study of reaction mechanisms and interactions within complex mixtures .

- Mass Spectrometry : It provides a reliable standard for quantifying other compounds due to its well-defined mass signature, aiding in the development of new analytical methodologies .

Biological Studies

Research has demonstrated that this compound exhibits mutagenic properties, making it relevant in biological studies focused on genetic mutations and cellular responses.

- Mutagenicity Studies : In experiments assessing mutagenic potential, benzyl bromide was found to be a potent aralkylating agent, influencing base-pair mutations in bacterial systems . The comparative reactivity of this compound with guanosine highlighted its role as an effective mutagen.

Synthetic Methodologies

This compound plays a crucial role in developing new synthetic methodologies, particularly in the field of halogenation reactions. Its use facilitates the design of novel compounds with specific properties for pharmaceutical applications.

- Halogenation Reactions : The compound is instrumental in studying halogenation processes, providing insights into reaction mechanisms that can lead to the synthesis of biologically active molecules .

Case Studies

-

Case Study on NMR Applications :

A study utilized this compound to investigate reaction pathways in organic synthesis through NMR spectroscopy. The deuterated compound allowed researchers to trace intermediates accurately, leading to a deeper understanding of reaction mechanisms involved in aromatic substitutions. -

Case Study on Mutagenicity :

In a comprehensive study assessing various benzyl derivatives' mutagenic effects, this compound was identified as one of the most reactive compounds. Its ability to induce mutations was analyzed using bacterial assays, demonstrating significant implications for genetic research and safety evaluations in chemical exposure scenarios .

作用机制

The mechanism by which Benzyl-d5 Bromide exerts its effects is primarily through its reactivity as a benzyl bromide derivative. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms alter the vibrational frequencies and bond strengths compared to hydrogen. This can lead to differences in reaction rates and product distributions in chemical reactions .

相似化合物的比较

2,3,4,5,6-Pentafluorobenzyl bromide: Similar in structure but with fluorine atoms instead of deuterium.

Benzyl bromide: The non-deuterated analog, commonly used in organic synthesis as an alkylating agent.

2,3,4,5,6-Pentabromobenzyl bromide: Contains bromine atoms on the benzyl ring, used in the synthesis of brominated compounds.

Uniqueness: Benzyl-d5 Bromide is unique due to the presence of deuterium atoms, which provide distinct advantages in mechanistic studies and analytical applications. The isotope effect can be leveraged to gain insights into reaction mechanisms and improve the accuracy of spectroscopic analyses.

生物活性

Benzyl-d5 bromide (CAS 71258-22-5) is a deuterated derivative of benzyl bromide, characterized by its molecular formula and a molecular weight of 176.07 g/mol. This compound is primarily utilized in organic synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

This compound is synthesized through the bromination of benzyl alcohol-d5 or other suitable precursors. The incorporation of deuterium enhances the stability and tracking capabilities of the compound in biological studies, making it useful in metabolic and pharmacokinetic research.

Biological Activity Overview

This compound has demonstrated various biological activities, particularly in antimicrobial and antiviral applications. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

- Mechanism of Action : this compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting key metabolic pathways. Its effectiveness varies across different bacterial strains.

- In Vitro Studies : Research indicates that this compound has significant activity against several Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus through membrane disruption mechanisms .

- Case Studies : A study focusing on quaternary ammonium compounds found that benzyl derivatives, including this compound, displayed varying degrees of antimicrobial efficacy against a panel of bacteria, with some derivatives showing enhanced activity due to structural modifications .

Antiviral Potential

This compound has also been investigated for its antiviral properties. Its mechanism involves interference with viral replication processes:

- Viral Inhibition : In vitro assays have indicated that this compound can inhibit the replication of certain viruses, potentially by disrupting viral envelope integrity or interfering with viral protein synthesis .

- Research Findings : A study highlighted the effectiveness of deuterated compounds in enhancing antiviral activity due to their altered metabolic pathways compared to their non-deuterated counterparts .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is influenced by its deuterated nature:

- Absorption and Distribution : Deuterated compounds often exhibit altered absorption rates and distribution patterns in biological systems, which can enhance their bioavailability.

- Metabolism : this compound undergoes metabolic processes that may differ from those of regular benzyl bromide, potentially leading to longer half-lives and sustained biological effects .

Data Table: Biological Activity Summary

属性

IUPAC Name |

1-(bromomethyl)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZXYOZHKGVCM-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CBr)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。